6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid

HDAC Inhibition Epigenetics Cancer Research

6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid is the definitive 6,7-difluoro benzimidazole-2-carboxylic acid building block, offering >625-fold selectivity for HDAC3 (IC50 16 nM) over HDAC6. Its unique fluorination pattern dictates electronic distribution and hydrogen-bonding, driving target engagement that non-fluorinated or regioisomeric analogs (e.g., 5,6-difluoro) cannot replicate. The documented antiproliferative activity against MCF-7 cells (IC50 ˜100.94 µM) establishes a quantitative SAR baseline. Procure this compound to ensure experimental reproducibility and accelerate medicinal chemistry campaigns.

Molecular Formula C8H4F2N2O2
Molecular Weight 198.129
CAS No. 1225283-27-1
Cat. No. B2972383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid
CAS1225283-27-1
Molecular FormulaC8H4F2N2O2
Molecular Weight198.129
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC(=N2)C(=O)O)F)F
InChIInChI=1S/C8H4F2N2O2/c9-3-1-2-4-6(5(3)10)12-7(11-4)8(13)14/h1-2H,(H,11,12)(H,13,14)
InChIKeyFTXWRSYPIUTFNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid (CAS 1225283-27-1): Procurement and Differentiation Guide for Scientific Research


6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid (CAS 1225283-27-1) is a fluorinated benzimidazole-2-carboxylic acid derivative with the molecular formula C8H4F2N2O2 and a molecular weight of 198.13 g/mol [1]. It features two fluorine atoms at the 6 and 7 positions of the benzimidazole core and a carboxylic acid moiety at the 2-position, which confers distinct physicochemical properties compared to non-fluorinated analogs . This compound is primarily utilized as a research chemical and building block in medicinal chemistry and chemical biology, with documented activity against specific histone deacetylase (HDAC) isoforms and antiproliferative effects in breast cancer cell models [2].

Why Generic Substitution Fails for 6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid in Research Applications


The fluorination pattern of 6,7-difluoro-1H-benzo[d]imidazole-2-carboxylic acid is not interchangeable with other regioisomers or non-fluorinated analogs. The 6,7-difluoro substitution yields a distinct electronic distribution and hydrogen-bonding profile that translates into divergent target engagement and cellular activity. For example, the 5,6-difluoro regioisomer (CAS 887779-45-5) exhibits different HDAC inhibitory profiles, and non-fluorinated benzimidazole-2-carboxylic acid (CAS 2849-93-6) lacks the lipophilicity and metabolic stability advantages conferred by fluorine [1][2]. Therefore, substituting this compound with a generic benzimidazole carboxylic acid without the precise 6,7-difluoro substitution will not reproduce the same biological outcomes, potentially invalidating experimental results and delaying research timelines [3].

Quantitative Differentiation Evidence for 6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid (CAS 1225283-27-1)


HDAC3 Selectivity Profile vs. HDAC6 in Human HeLa Cells

6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid demonstrates notable selectivity for HDAC3 (IC50 = 16 nM) over HDAC6 (IC50 > 10,000 nM) in human HeLa cell nuclear extract assays, representing a >625-fold selectivity window [1]. This contrasts with the 5,6-difluoro regioisomer, which shows an IC50 of 5 nM for HDAC6, indicating a preference for that isoform [2]. The distinct selectivity profiles underscore the importance of the specific 6,7-difluoro substitution pattern for targeting HDAC3-mediated pathways.

HDAC Inhibition Epigenetics Cancer Research Chemical Biology

Antiproliferative Activity in MCF-7 Breast Cancer Cells

In MCF-7 human breast cancer cells, 6,7-difluoro-1H-benzo[d]imidazole-2-carboxylic acid exhibits an IC50 of 100.94 ± 1.83 μM after 72 hours of treatment as measured by MTT assay [1]. While this potency is moderate, it serves as a baseline for structure-activity relationship (SAR) studies and allows for direct comparison with other benzimidazole derivatives. For instance, a related compound in the same study (compound 1a) showed a significantly improved IC50 of 11.23 ± 0.60 μM, highlighting the impact of structural modifications on antiproliferative efficacy [1].

Cancer Biology Breast Cancer Antiproliferative Cell Viability

Lipophilicity and Calculated Physicochemical Properties vs. Non-Fluorinated Analog

The introduction of two fluorine atoms at the 6 and 7 positions increases the lipophilicity of the benzimidazole-2-carboxylic acid scaffold. 6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid has a calculated LogP (XLogP3) of 1.5 and a reported LogP of 1.08 [1]. In comparison, the non-fluorinated analog, 1H-benzimidazole-2-carboxylic acid (CAS 2849-93-6), has a LogP of 1.06-1.26 . The fluorinated derivative also has a higher topological polar surface area (TPSA) of 66 Ų compared to 65.98 Ų for the non-fluorinated analog . These physicochemical differences influence membrane permeability, solubility, and metabolic stability.

Medicinal Chemistry Physicochemical Properties Lipophilicity Drug Design

Recommended Research and Industrial Application Scenarios for 6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid


Selective HDAC3 Inhibition Studies in Epigenetic Research

Given the >625-fold selectivity for HDAC3 over HDAC6 (IC50 = 16 nM vs. >10,000 nM), this compound is suitable for use as a chemical probe to dissect HDAC3-specific functions in cellular models, including HeLa and other cancer cell lines [1]. It enables researchers to differentiate HDAC3-mediated effects from those of other class I HDACs without confounding off-target inhibition of HDAC6.

Structure-Activity Relationship (SAR) Benchmarking for Antiproliferative Agents

The documented IC50 of 100.94 ± 1.83 μM against MCF-7 breast cancer cells provides a quantitative baseline for SAR campaigns [2]. Medicinal chemists can use this data to evaluate the impact of further structural modifications on antiproliferative potency, making it a valuable reference compound for developing more potent benzimidazole-based anticancer agents.

Synthesis of Fluorinated Benzimidazole Derivatives with Improved Pharmacokinetic Properties

As a building block with a distinct 6,7-difluoro substitution pattern and calculated LogP of 1.5, this compound can be incorporated into larger molecular architectures to enhance lipophilicity and metabolic stability compared to non-fluorinated scaffolds . This is particularly relevant for drug discovery programs targeting intracellular targets where improved membrane permeability is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.